molecular formula C28H34N2O8 B11057926 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057926
M. Wt: 526.6 g/mol
InChI Key: HPUZDKCOOMMKTE-WJTDDFOZSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinyl derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidinyl Moiety: This step involves the reaction of a suitable precursor with pyrrolidine under controlled conditions.

    Introduction of the Benzoyl and Trimethoxyphenyl Groups: This is achieved through Friedel-Crafts acylation reactions using appropriate benzoyl and trimethoxybenzoyl chlorides.

    Cyclization and Hydroxylation: The final steps involve cyclization to form the pyrrolidinyl ring and hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H34N2O8

Molecular Weight

526.6 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-pyrrolidin-1-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O8/c1-34-19-9-8-17(14-20(19)35-2)25(31)23-24(18-15-21(36-3)27(38-5)22(16-18)37-4)30(28(33)26(23)32)13-12-29-10-6-7-11-29/h8-9,14-16,24,31H,6-7,10-13H2,1-5H3/b25-23+

InChI Key

HPUZDKCOOMMKTE-WJTDDFOZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)O)OC

Origin of Product

United States

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